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Compound of Interest

Compound Name: (S)-Tamsulosin-d3 Hydrochloride

CAS No.: 1217687-82-5

Cat. No.: B563599

Get Quote

Precision Deuterated Standards for Chiral Bioanalysis[1]
[2]
Executive Summary
(S)-Tamsulosin-d3 Hydrochloride (CAS: 1217687-82-5) is the stable isotope-labeled analog

of the (S)-enantiomer of Tamsulosin. While (R)-Tamsulosin is the active pharmaceutical

ingredient (API) used to treat benign prostatic hyperplasia (BPH), the (S)-enantiomer is

considered a chiral impurity (distomer) with significantly lower pharmacological affinity.

This deuterated compound serves a critical role in enantioselective pharmacokinetics and

impurity profiling. It functions as a specific Internal Standard (IS) in LC-MS/MS workflows

designed to quantify trace levels of the (S)-impurity in drug substances or to monitor chiral

inversion and metabolic stability in biological matrices.
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Parameter Detail

Chemical Name

(S)-5-(2-((2-(2-

Ethoxyphenoxy)ethyl)amino)propyl-1,1,1-d3)-2-

methoxybenzenesulfonamide Hydrochloride

CAS Number 1217687-82-5

Synonyms (S)-YM-12617-d3; (+)-LY 253352-d3 HCl

Molecular Formula C₂₀H₂₆D₃ClN₂O₅S

Molecular Weight 447.99 g/mol (Salt); 411.53 g/mol (Free Base)

Isotopic Purity ≥ 99% Deuterium enrichment

Chiral Purity ≥ 99% ee (S-isomer)

Solubility Soluble in Methanol, DMSO, Water (slightly)

Structural Configuration
The deuterium label is strategically positioned on the terminal methyl group of the propyl side

chain. This location is metabolically robust, avoiding the primary sites of oxidative deamination

or O-deethylation, thereby preventing "loss of label" during metabolic studies.

Label Position: 1,1,1-d3 (Terminal methyl of the aminopropyl chain).

Stereochemistry: (S)-configuration at the chiral center of the propyl chain.

Synthesis & Isotopologue Design
Synthetic Logic
The synthesis of (S)-Tamsulosin-d3 requires the introduction of chirality opposite to the

commercial API. This is typically achieved via asymmetric reductive amination using a

deuterated ketone precursor and a chiral catalyst tailored to favor the re-face attack (yielding

the S-isomer).
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The following diagram illustrates the convergent synthesis starting from a deuterated precursor.
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Caption: Convergent asymmetric synthesis of (S)-Tamsulosin-d3 HCl via reductive amination.

Critical Process Parameters (CPPs)
Deuterium Source: The starting ketone (2-Methoxy-5-(2-oxopropyl-d3)benzenesulfonamide)

is derived from Acetone-d6 or Methyl-d3-magnesium iodide, ensuring high isotopic

incorporation (>99% D).

Chiral Induction: Unlike the API synthesis (which uses R-selective catalysts), this route

employs an (S)-selective Iridium or Rhodium catalyst (e.g., Ir-f-Binaphane) to drive the

stereocenter formation.

Salt Formation: The final HCl salt formation is conducted in anhydrous isopropanol to

prevent disproportionation and ensure a stable crystalline solid.

Analytical Application: Chiral LC-MS/MS
(S)-Tamsulosin-d3 is the gold standard Internal Standard for quantifying the enantiomeric

impurity in Tamsulosin API batches. Regulatory bodies (ICH Q3A/Q6A) require strict control of

the distomer (S-isomer).

Experimental Protocol: Enantiomeric Separation
Objective: Quantify (S)-Tamsulosin impurity (0.1% level) in the presence of excess (R)-

Tamsulosin.
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Methodology:

Sample Preparation:

Dissolve Tamsulosin API (1 mg/mL) in Methanol.

Spike (S)-Tamsulosin-d3 IS to a final concentration of 50 ng/mL.

Chromatography (Chiral):

Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: n-Hexane : Ethanol : Diethylamine (60:40:0.1).

Flow Rate: 1.0 mL/min.[1][2]

Mass Spectrometry (Detection):

Mode: Positive ESI, MRM (Multiple Reaction Monitoring).

Transitions:

Analyte (S-Tamsulosin): m/z 409.2 → 228.1

IS ((S)-Tamsulosin-d3): m/z 412.2 → 231.1

Analytical Workflow Logic (Diagram)
This workflow ensures that matrix effects and ionization suppression are corrected specifically

for the S-enantiomer time window.
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Caption: LC-MS/MS workflow for chiral impurity quantification using (S)-Tamsulosin-d3.
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Handling, Stability & Safety
Storage Protocols

Temperature: Store at -20°C. The hydrochloride salt is hygroscopic; protect from moisture.

Solution Stability: Stock solutions in Methanol are stable for 12 months at -80°C. Avoid

repeated freeze-thaw cycles which can induce degradation via sulfonamide hydrolysis.

Safety Profile
Hazard Class: Acute Tox. 4 (Oral).

Mechanism: Potent

-adrenergic antagonist.[3] Even the (S)-isomer possesses residual affinity for

receptors.

PPE: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust inhalation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b563599?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563599?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

